Cas no 2197523-10-5 (4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
4-methyl-2-[(oxan-3-yl)methoxy]pyridine Chemical and Physical Properties
Names and Identifiers
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- Pyridine, 4-methyl-2-[(tetrahydro-2H-pyran-3-yl)methoxy]-
- 4-methyl-2-[(oxan-3-yl)methoxy]pyridine
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- Inchi: 1S/C12H17NO2/c1-10-4-5-13-12(7-10)15-9-11-3-2-6-14-8-11/h4-5,7,11H,2-3,6,8-9H2,1H3
- InChI Key: FWKPCAOMCHFTBB-UHFFFAOYSA-N
- SMILES: C1(OCC2CCCOC2)=NC=CC(C)=C1
4-methyl-2-[(oxan-3-yl)methoxy]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6608-1541-2μmol |
4-methyl-2-[(oxan-3-yl)methoxy]pyridine |
2197523-10-5 | 2μmol |
$57.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1541-5μmol |
4-methyl-2-[(oxan-3-yl)methoxy]pyridine |
2197523-10-5 | 5μmol |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1541-10μmol |
4-methyl-2-[(oxan-3-yl)methoxy]pyridine |
2197523-10-5 | 10μmol |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1541-20μmol |
4-methyl-2-[(oxan-3-yl)methoxy]pyridine |
2197523-10-5 | 20μmol |
$79.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1541-1mg |
4-methyl-2-[(oxan-3-yl)methoxy]pyridine |
2197523-10-5 | 1mg |
$54.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1541-2mg |
4-methyl-2-[(oxan-3-yl)methoxy]pyridine |
2197523-10-5 | 2mg |
$59.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1541-3mg |
4-methyl-2-[(oxan-3-yl)methoxy]pyridine |
2197523-10-5 | 3mg |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1541-4mg |
4-methyl-2-[(oxan-3-yl)methoxy]pyridine |
2197523-10-5 | 4mg |
$66.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1541-5mg |
4-methyl-2-[(oxan-3-yl)methoxy]pyridine |
2197523-10-5 | 5mg |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1541-10mg |
4-methyl-2-[(oxan-3-yl)methoxy]pyridine |
2197523-10-5 | 10mg |
$79.0 | 2023-09-07 |
4-methyl-2-[(oxan-3-yl)methoxy]pyridine Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 4-methyl-2-[(oxan-3-yl)methoxy]pyridine
4-Methyl-2-[(Oxan-3-yl)Methoxy]Pyridine: A Comprehensive Overview
The compound with CAS No. 2197523-10-5, commonly referred to as 4-methyl-2-[(oxan-3-yl)methoxy]pyridine, is a fascinating molecule with significant applications in various fields. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and materials science. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in the application of 4-methyl-2-[(oxan-3-yl)methoxy]pyridine.
4-Methyl-2-[(oxan-3-yl)methoxy]pyridine is a heterocyclic compound characterized by a pyridine ring with two substituents: a methyl group at the 4-position and a methoxy group attached to an oxane (tetrahydropyran) ring at the 2-position. The presence of these substituents imparts unique electronic and steric properties to the molecule, making it highly versatile for various chemical reactions. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, particularly in drug discovery programs targeting complex diseases such as cancer and neurodegenerative disorders.
The synthesis of 4-methyl-2-[(oxan-3-yl)methoxy]pyridine involves a multi-step process that typically begins with the preparation of the pyridine ring. This is followed by selective substitution reactions to introduce the methyl and methoxy groups. The use of advanced catalytic systems and green chemistry principles has significantly improved the efficiency and sustainability of these synthesis methods. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to achieve high yields while minimizing environmental impact.
In terms of applications, 4-methyl-2-[(oxan-3-yl)methoxy]pyridine has garnered attention in the pharmaceutical industry due to its ability to modulate key biological pathways. Recent findings suggest that this compound exhibits potent inhibitory activity against certain kinases involved in cell signaling processes. This makes it a promising candidate for developing targeted therapies against conditions such as inflammatory diseases and cardiovascular disorders.
Beyond its role in drug discovery, 4-methyl-2-[(oxan-3-yil)methoxy]pyridine has also found applications in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in designing novel catalysts for organic transformations. For example, studies have demonstrated its effectiveness in promoting asymmetric catalysis reactions, which are crucial for synthesizing enantiomerically pure compounds.
From an environmental perspective, researchers have explored the biodegradation pathways of 4-methyl-(oxan-something)pyridine, aiming to assess its potential impact on ecosystems. Preliminary results indicate that under aerobic conditions, this compound undergoes rapid microbial degradation, reducing concerns about its persistence in the environment.
In conclusion, 4-methyl-(oxan-something)pyridine (CAS No. 2197523-something) stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a valuable tool for addressing pressing challenges in medicine and materials science. As research continues to unfold, we can expect even more innovative uses for this remarkable compound.
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